3-(2-Methoxyphenyl)isobenzofuran-1(3H)-one
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Overview
Description
3-(2-Methoxyphenyl)isobenzofuran-1(3H)-one is an organic compound that belongs to the class of isobenzofuranones This compound is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to an isobenzofuranone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxyphenyl)isobenzofuran-1(3H)-one typically involves the reaction of 2-methoxybenzaldehyde with phthalic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds through a Friedel-Crafts acylation mechanism, leading to the formation of the desired isobenzofuranone derivative. The reaction conditions usually involve heating the reactants in an inert solvent like dichloromethane at a temperature of around 60-80°C.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction is typically carried out under controlled conditions to maximize yield and minimize by-products. The product is then purified using techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methoxyphenyl)isobenzofuran-1(3H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of alcohol derivatives.
Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions with reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Sodium hydroxide in ethanol under reflux conditions.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of phenolic derivatives.
Scientific Research Applications
3-(2-Methoxyphenyl)isobenzofuran-1(3H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2-Methoxyphenyl)isobenzofuran-1(3H)-one involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. For example, it may inhibit the activity of cyclooxygenase enzymes, leading to anti-inflammatory effects. The methoxy group and the isobenzofuranone core play crucial roles in its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
3-(2-Hydroxyphenyl)isobenzofuran-1(3H)-one: Similar structure but with a hydroxy group instead of a methoxy group.
3-(2-Methylphenyl)isobenzofuran-1(3H)-one: Similar structure but with a methyl group instead of a methoxy group.
3-(2-Chlorophenyl)isobenzofuran-1(3H)-one: Similar structure but with a chloro group instead of a methoxy group.
Uniqueness
3-(2-Methoxyphenyl)isobenzofuran-1(3H)-one is unique due to the presence of the methoxy group, which imparts specific electronic and steric properties. This uniqueness influences its reactivity and interaction with biological targets, making it a valuable compound for various applications.
Biological Activity
3-(2-Methoxyphenyl)isobenzofuran-1(3H)-one, a derivative of isobenzofuran, has garnered attention in recent years for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings.
Chemical Structure and Properties
The compound this compound is characterized by the presence of a methoxy-substituted phenyl group attached to an isobenzofuran backbone. Its molecular formula is C16H14O3, and it exhibits unique physical and chemical properties that enhance its biological activity compared to simpler analogs.
Antioxidant Activity
One of the prominent biological activities of this compound is its antioxidant potential. Antioxidants play a crucial role in neutralizing free radicals, thereby preventing oxidative stress-related diseases.
- In vitro Studies : A study demonstrated that various derivatives of isobenzofuran-1(3H)-ones exhibited significant antioxidant activity, with IC50 values indicating their potency compared to standard antioxidants like ascorbic acid. For instance, the unsubstituted variant showed an IC50 of 14.38 μg/mL, while derivatives with additional substituents displayed improved activities (Table 1) .
Compound | IC50 (μg/mL) | Standard (Ascorbic Acid) |
---|---|---|
This compound | 14.38 ± 0.09 | 4.57 |
Derivative A | 8.88 ± 0.12 | - |
Derivative B | 6.33 ± 0.08 | - |
Antiplatelet Activity
The compound has also been evaluated for its antiplatelet properties, which are essential in preventing thrombotic events.
- Mechanism : Research indicates that compounds derived from isobenzofuran-1(3H)-ones inhibit platelet aggregation induced by arachidonic acid (AA), showcasing their potential as antiplatelet agents . Notably, some derivatives were found to be more effective than aspirin in inhibiting platelet aggregation.
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory properties of isobenzofuran derivatives, suggesting that they may modulate inflammatory pathways.
- Case Study : A systematic review identified various derivatives that reduced nitric oxide production and inhibited pro-inflammatory cytokines such as IL-6 and TNF-α in vitro . This positions these compounds as promising candidates for treating inflammatory conditions.
The biological activities of this compound can be attributed to its ability to interact with specific biological targets:
- Antioxidant Mechanism : The compound's structure allows it to donate electrons effectively, neutralizing reactive oxygen species (ROS).
- Antiplatelet Mechanism : It appears to interfere with the signaling pathways involved in platelet activation, particularly those triggered by AA .
Synthesis and Derivatives
The synthesis of this compound involves several methodologies, including:
- Friedel-Crafts Acylation : This method utilizes methoxy-substituted phenols followed by cyclization to form the isobenzofuran framework .
- Nanoparticle Catalysis : Recent advancements have employed silver oxide nanoparticles for regioselective synthesis, yielding high purity and functionalized products .
Properties
CAS No. |
7472-96-0 |
---|---|
Molecular Formula |
C15H12O3 |
Molecular Weight |
240.25 g/mol |
IUPAC Name |
3-(2-methoxyphenyl)-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C15H12O3/c1-17-13-9-5-4-8-12(13)14-10-6-2-3-7-11(10)15(16)18-14/h2-9,14H,1H3 |
InChI Key |
MDNAWJWPTJFPIC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2C3=CC=CC=C3C(=O)O2 |
Origin of Product |
United States |
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